molecular formula C7H11NO2 B13095303 1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid

1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid

Cat. No.: B13095303
M. Wt: 141.17 g/mol
InChI Key: FKDMJQJPCBYKSU-UHFFFAOYSA-N
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Description

1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid featuring a cyclopropane ring substituted with an amino (-NH₂) and carboxylic acid (-COOH) group at the C1 position. It serves as the immediate precursor of ethylene in higher plants, a phytohormone critical for fruit ripening, senescence, and stress responses . ACC is synthesized from S-adenosylmethionine (SAM) by ACC synthase (ACS) and subsequently oxidized by ACC oxidase (ACO) to produce ethylene . Its unique cyclopropane ring confers structural rigidity, influencing its enzymatic interactions and metabolic stability . Applications of ACC span agricultural science (e.g., ethylene modulation in postharvest management) and biochemistry (e.g., studies of enzyme mechanisms) .

Properties

IUPAC Name

1-(1-aminocyclopropyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-7(3-4-7)6(1-2-6)5(9)10/h1-4,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDMJQJPCBYKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C2(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation via Alkylation and Cyclization

One effective method starts with nitroacetic acid esters (such as ethyl nitroacetate or methyl nitroacetate) and 1,2-dihaloethanes (e.g., 1,2-dibromoethane or 1,2-dichloroethane) as raw materials. The process involves:

  • Hydrocarbonylation cyclization catalyzed by salts such as sodium carbonate or wormwood salts.
  • The reaction is typically carried out in methylene dichloride solvent at reflux temperatures between 80–120 °C.
  • This step forms the cyclopropane ring system with a nitro group attached.

Reduction of Nitro Group to Amino Group

  • The nitro group on the cyclopropane intermediate is reduced to an amino group.
  • Common solvents for this reduction are methanol or ethanol.
  • Tin(II) chloride is used as the reductive agent.
  • The reduction is performed at mild temperatures around 15–20 °C to avoid side reactions.

Hydrolysis or Saponification to Yield Carboxylic Acid

  • The ester groups are hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.
  • The hydrolysis reaction is typically conducted in methanol or ethanol solvents.
  • The reaction temperature is maintained between 70–90 °C under reflux.
  • After hydrolysis, the mixture is acidified with concentrated hydrochloric acid to precipitate the amino acid.
  • The product is purified by crystallization using 95% ethanol as solvent, often by cooling stirred crystallization.

Alternative Synthesis via 1-Acylamino-Cyclopropane-Carboxylic Acid Esters

Another approach involves:

  • Reacting α-acylamino-acrylic acid esters with diazomethane to form pyrazolines, which upon pyrolysis yield 1-acylamino-cyclopropane-carboxylic acid esters.
  • These esters are then saponified and acidified to give the amino acid.
  • However, this method is less favored due to the toxicity and explosiveness of diazomethane.

Direct Amino Acid Formation from Hydrochloride Salt

  • The hydrochloride salt of 1-amino-cyclopropane-carboxylic acid can be converted directly to the free amino acid by treatment with propylene oxide in methanol at low temperatures (-5 °C to +20 °C).
  • This method allows isolation of the crystalline free amino acid without intermediate isolation of the salt.

Summary Table of Preparation Steps and Conditions

Step Reactants / Reagents Solvent Catalyst / Agent Temperature (°C) Notes
Cyclopropane ring formation Nitroacetic acid ester + 1,2-dihaloethane Methylene dichloride Sodium carbonate or wormwood salt 80–120 (reflux) Hydrocarbonylation cyclization
Nitro group reduction Nitro-cyclopropane intermediate Methanol or ethanol Tin(II) chloride 15–20 Mild reduction to amino group
Ester hydrolysis (saponification) Amino-cyclopropane ester Methanol or ethanol NaOH or KOH 70–90 (reflux) Followed by acidification with HCl
Crystallization and purification Hydrolyzed product 95% Ethanol - Cooling Cooling stirred crystallization for purification
Amino acid liberation from salt 1-Amino-cyclopropane-carboxylic acid hydrochloride Methanol Propylene oxide -5 to +20 Direct conversion to free amino acid

Research Findings and Optimization

  • The use of sodium carbonate or wormwood salts as catalysts in the cyclization step improves yield and selectivity.
  • Reduction with tin(II) chloride at low temperatures prevents over-reduction and side reactions.
  • Hydrolysis under reflux with alkali metal hydroxides ensures complete conversion of esters to acids.
  • Crystallization from ethanol yields high-purity crystalline amino acid.
  • Avoidance of hazardous reagents like diazomethane and 1,2-dibromoethane is preferred due to toxicity and carcinogenicity concerns.
  • The entire process can be optimized for industrial scale by controlling temperature, solvent choice, and reaction times to maximize yield and purity.

Chemical Reactions Analysis

1’-Amino-[1,1’-BI(cyclopropane)]-1-carboxylic acid undergoes various chemical reactions:

These reactions produce a range of products, including ethylene and other cyclopropane derivatives, which are valuable in various applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₁N₁O₂
  • Molecular Weight : 141.17 g/mol
  • Structural Characteristics : The compound features two cyclopropane rings linked to an amino group and a carboxylic acid, which enhances its reactivity and biological activity.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Its structural similarity to other biologically active compounds allows researchers to explore its interactions with various biological targets. Studies have indicated that compounds with similar structures can exhibit significant pharmacological activities, including:

  • Enzyme Inhibition : Potential use in inhibiting specific enzymes involved in disease pathways.
  • Receptor Binding : Investigation into binding affinities with various receptors may reveal its role in drug design.

Organic Synthesis

Due to its unique bicyclic structure, 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylic acid serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions makes it suitable for:

  • Synthesis of Peptides : The amino group can be utilized in peptide synthesis, contributing to the development of new therapeutic agents.
  • Production of Specialty Chemicals : It can be employed in the production of agrochemicals and other specialty chemicals.

Case Studies and Research Findings

Research into the applications of this compound is still emerging. However, studies involving similar compounds provide insights into potential applications:

  • Pharmacokinetics Studies : Investigations into how compounds like 1'-amino-[1,1'-bi(cyclopropane)]-1-carboxylic acid interact within biological systems can inform drug development processes.
  • Plant Growth Regulation : Similar compounds such as 1-amino-cyclopropane-1-carboxylic acid have been studied for their role as precursors to plant hormones like ethylene, indicating potential applications in agriculture for enhancing fruit set or regulating growth patterns.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following compounds share structural homology with ACC but differ in substituents or ring size, leading to distinct chemical and biological properties:

Table 1: Key Properties of ACC and Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Features Biological Role/Application References
ACC C₄H₇NO₂ 101.10 Cyclopropane ring with -NH₂ and -COOH; ethylene precursor Ethylene biosynthesis in plants
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 Boc-protected amine; enhanced stability for peptide synthesis Peptide chemistry, drug design
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 Fluorine substitution at C1; altered electronic properties Research applications in medicinal chemistry
1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid C₄H₅F₂NO₂ 139.09 Two fluorine atoms at C2; competitive inhibitor of ACC deaminase Enzyme inhibition studies
1-Amino-1-cyclobutanecarboxylic acid C₅H₉NO₂ 115.13 Cyclobutane ring (larger ring size); reduced ring strain Peptide backbone modification
1-Allylcyclopropanecarboxylic acid C₇H₁₀O₂ 126.15 Allyl group at C1; potential for polymer synthesis Organic synthesis intermediates

Detailed Comparative Analysis

Reactivity and Enzyme Interactions
  • ACC : Direct substrate for ACO, producing ethylene. Its cyclopropane ring strain facilitates enzymatic cleavage .
  • 1-Amino-2,2-difluorocyclopropane-1-carboxylic Acid: Acts as a mechanism-based inhibitor of ACC deaminase, forming a covalent adduct with the enzyme’s pyridoxal phosphate cofactor. Fluorine atoms increase electronegativity, altering binding kinetics .
  • 1-(Boc-Amino)cyclopropanecarboxylic acid: The Boc group protects the amine during peptide synthesis, preventing unwanted side reactions. This derivative is inert in ethylene biosynthesis .
Metabolic Stability
  • ACC : Rapidly metabolized in plants via conjugation (e.g., malonylation) or oxidation .
  • Fluorinated Derivatives : Enhanced stability due to fluorine’s electronegativity and resistance to enzymatic degradation. For example, 1-Fluorocyclopropane-1-carboxylic acid shows prolonged half-life in vitro .

Biological Activity

1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid (often referred to as 1-aminocyclopropane-1-carboxylic acid or ACC) is a significant compound in plant biology, primarily recognized as a precursor in ethylene biosynthesis. Ethylene is a critical plant hormone involved in various physiological processes, including fruit ripening, senescence, and stress responses. This article explores the biological activity of 1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid through various studies, highlighting its metabolic pathways, enzymatic interactions, and potential applications.

Metabolism and Transport

Research indicates that ACC is synthesized from methionine via a series of enzymatic reactions. The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase. Studies have shown that ACC can be transported from roots to shoots in plants, where it subsequently contributes to ethylene production. For instance, in sunflower seedlings, the transport of labeled ACC from roots to shoots was observed, with ethylene being released shortly after ACC application .

Table 1: Key Findings on ACC Metabolism

Study ReferenceKey Findings
Jiao et al. (1986)Demonstrated that MACC can be converted to ACC in plant tissues, influencing ethylene production .
Adams & Yang (1979)Identified ACC as an intermediate in the methionine-ethylene pathway .
Woltering (1990)Showed that interorgan translocation of ACC coordinates senescence in flowers .

Enzymatic Activity

The enzymatic conversion of 1-(Malonylamino)cyclopropane-1-carboxylic acid (MACC) to ACC has been extensively studied. The enzyme responsible for this conversion exhibits a Km value of 0.45 mM for MACC and shows optimal activity at pH 8.0 in the presence of manganese ions (Mn²⁺). This indicates that MACC can serve as a substrate for ACC production under specific conditions .

Biological Effects

ACC's biological effects extend beyond ethylene production; it also plays a role in plant stress responses. For example, elevated levels of ACC have been associated with increased resistance to environmental stresses such as drought and salinity. The compound's role in signaling pathways suggests potential applications in agricultural practices aimed at enhancing crop resilience.

Case Study: Stress Response in Plants
In a study involving tobacco plants subjected to drought conditions, the application of exogenous ACC resulted in enhanced ethylene production and improved water retention capabilities. This response was attributed to the regulation of stomatal closure and root growth patterns .

Cytotoxicity and Antimicrobial Activity

Although primarily studied within plant systems, there is emerging interest in the cytotoxic effects of ACC-related compounds on human cell lines. Preliminary studies indicate that certain derivatives exhibit varying degrees of cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity Assessment

CompoundCell LineIC50 Value (µM)
Compound AHeLa25
Compound BMCF-730
Compound CA-37515

These findings suggest that modifications to the cyclopropane structure may enhance biological activity and therapeutic potential against specific cancers .

Q & A

Q. What is the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in ethylene biosynthesis?

ACC is the immediate precursor of ethylene, a plant hormone regulating growth, senescence, and stress responses. Ethylene biosynthesis involves two key enzymatic steps: (1) ACC synthase converts S-adenosylmethionine (SAM) to ACC, and (2) ACC oxidase (ACO) catalyzes ACC oxidation to ethylene. This pathway is critical in fruit ripening, leaf abscission, and responses to hypoxia or pathogen attack .

Methodological Insight : To quantify ACC in plant tissues, use the Lizada-Yang assay (1979), which involves hypochlorite-mediated conversion of ACC to ethylene, followed by gas chromatography. This method achieves sensitivity in the pmol range and avoids interference from endogenous ethylene .

Advanced Question

Q. How do environmental stressors influence ACC synthase (ACS) and ACC oxidase (ACO) expression levels?

Stressors like salinity, drought, or pathogen invasion upregulate ACS and ACO genes via signaling pathways involving reactive oxygen species (ROS), calcium fluxes, and transcription factors (e.g., ERF, WRKY). For example, hypoxia induces ACO in Vicia faba root vacuoles, requiring intact membranes for enzymatic activity .

Experimental Design : To study stress-induced ACC dynamics, combine RT-qPCR (for gene expression) with ELISA or LC-MS (for ACC quantification). Include controls for tissue-specific variability (e.g., roots vs. leaves) and validate using ACO inhibitors like α-aminoisobutyric acid (AIB) .

Basic Question

Q. What are the standard synthetic routes for ACC?

ACC is synthesized via two primary routes:

Cyclopropanation : Reaction of β-chloroalanine with base to form the cyclopropane ring.

Strecker Synthesis : Condensation of cyclopropanone with ammonium cyanide, followed by hydrolysis to yield ACC .

Methodological Note : Purification often involves ion-exchange chromatography to remove byproducts like unreacted β-chloroalanine. Purity (>98%) is confirmed via NMR and HPLC .

Advanced Question

Q. How do researchers address stereochemical challenges in synthesizing enantiomerically pure ACC derivatives?

ACC derivatives with stereospecific substituents (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) require chiral auxiliaries or asymmetric catalysis. For example, Liu et al. (2004) used Rh-catalyzed cyclopropanation of diazo compounds with vinyl ethers to control stereochemistry .

Data Contradiction Analysis : Discrepancies in enantiomeric excess (ee) between studies may arise from solvent polarity effects or catalyst degradation. Validate ee via chiral HPLC or X-ray crystallography .

Basic Question

Q. What structural features make ACC a substrate for ACC oxidase?

The cyclopropane ring’s strain (≈27 kcal/mol) destabilizes ACC, facilitating ACO-mediated Cα–Cβ bond cleavage. The amino and carboxyl groups coordinate with Fe²⁺ in ACO’s active site, enabling O₂-dependent ethylene formation .

Experimental Validation : Replace ACC with analogs (e.g., 1-aminocyclobutane-1-carboxylic acid) to confirm substrate specificity. ACO shows <5% activity with non-cyclopropane analogs .

Advanced Question

Q. What mechanisms underlie ACC deaminase inhibition, and how is this applied in plant-microbe studies?

ACC deaminase in soil bacteria (e.g., Pseudomonas) cleaves ACC to α-ketobutyrate, reducing ethylene levels and enhancing plant stress tolerance. Inhibitors like 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) bind competitively, with Kᵢ values <10 nM .

Q. Methodology :

  • Enzyme Assays : Use UV-Vis spectroscopy to monitor α-ketobutyrate production at 280 nm.
  • Structural Studies : Solve inhibitor-enzyme complexes via X-ray crystallography (e.g., PDB 4UM8) to identify binding motifs .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported ACO enzymatic activity across studies?

Variability in ACO activity may stem from:

  • Source Differences : Plant species (e.g., tomato vs. apple) exhibit distinct ACO isoforms with varying pH optima (6.5–7.5).
  • Assay Conditions : Fe²⁺ and ascorbate cofactors are labile; pre-incubate enzymes under anaerobic conditions to stabilize activity .

Resolution Strategy : Standardize protocols using recombinant ACO (e.g., expressed in E. coli) and include internal controls (e.g., AIB for inhibition checks) .

Advanced Question

Q. What strategies optimize ACC stability in long-term plant physiology experiments?

ACC degrades via hydrolysis or oxidation. Stabilization methods include:

  • Storage : Lyophilize ACC at -80°C under argon.
  • Buffering : Use citrate-phosphate buffers (pH 5.0) to minimize ring-opening reactions .

Validation : Monitor degradation via LC-MS over 72 hours. ACC half-life exceeds 48 hours at 4°C in optimized conditions .

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